Electronic Modulation at C-4: Fluoro vs. Chloro vs. Hydrogen in 7-Azaindolin-2-one SAR
In kinase-focused SAR, 4-chloro-5-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 1190315-74-2) is commercially positioned as a mixed-dihalogenated scaffold for comparative kinase/phosphatase inhibition studies . The 4-fluoro-5-methoxy variant offers a contrasting electronic profile: fluorine provides a strong electron-withdrawing inductive effect (Hammett σₚ = +0.06) while methoxy donates electrons through resonance (σₚ = –0.27), creating a polarized ring system distinct from the chloro-fluoro analog (σₚ Cl = +0.23). Although direct biochemical IC₅₀ data for 4-fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one in a defined kinase assay are not publicly available, the electronic difference is expected to alter hinge-binding interactions in kinase ATP pockets, as demonstrated for related 7-azaindole-based inhibitors where C-4 substitution significantly modulates VEGFR-2 and FGFR-1 potency [1].
| Evidence Dimension | Electronic substituent effect (Hammett σₚ) |
|---|---|
| Target Compound Data | 4-F: σₚ = +0.06; 5-OCH₃: σₚ = –0.27 |
| Comparator Or Baseline | 4-Cl-5-F analog: 4-Cl σₚ = +0.23, 5-F σₚ = +0.06; 4-H-5-OCH₃: 4-H σₚ = 0.00 |
| Quantified Difference | Δσₚ (C-4) = –0.17 vs. Cl; Δσₚ (C-5) = –0.33 vs. F |
| Conditions | Hammett constants from standard compilations (Hansch et al., Chem. Rev. 1991, 91, 165–195) |
Why This Matters
The unique push-pull electronic character of the 4-fluoro-5-methoxy arrangement can be exploited to fine-tune target binding or to probe electronic requirements in fragment-based drug discovery, whereas the 4-chloro-5-fluoro analog provides a more uniformly electron-withdrawing environment.
- [1] Patent US6969717, Azaindole kinase inhibitors. View Source
